molecular formula C16H11Cl2N B3363536 2,7-Dichloro-8-methyl-3-phenylquinoline CAS No. 1031928-02-5

2,7-Dichloro-8-methyl-3-phenylquinoline

Cat. No.: B3363536
CAS No.: 1031928-02-5
M. Wt: 288.2 g/mol
InChI Key: OVWSPGLYIAKFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govrsc.orgresearchgate.net This structural motif is not only of academic interest but also serves as a "privileged scaffold" in medicinal chemistry, meaning it is a framework that can bind to a variety of biological targets. rsc.orgmdpi.com The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the synthesis of a vast array of derivatives with diverse electronic and steric properties. nih.govmdpi.com Consequently, quinoline and its derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials. rsc.org

Overview of Substituted Quinolines in Fundamental Research

Substituted quinolines, which are quinoline rings bearing various functional groups, are a major focus of fundamental chemical research. The type and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. nih.govrsc.org For instance, the introduction of halogen atoms, such as chlorine, can significantly alter the electronic distribution within the quinoline ring, impacting its reactivity. These substitutions provide multiple reactive sites for further chemical transformations, making substituted quinolines valuable intermediates in the synthesis of more complex molecules. Research in this area explores how different substitution patterns affect the quinoline core's reactivity and potential applications, including the development of novel catalysts and materials. mdpi.com

Research Scope and Objectives for Elucidating the Chemical Compound's Properties and Reactivity

A comprehensive research program for 2,7-Dichloro-8-methyl-3-phenylquinoline would aim to fully characterize its chemical and physical properties and map its reactivity. Key objectives would include:

Synthesis and Optimization: Developing and optimizing a reliable synthetic route to produce the compound in high yield and purity. Plausible approaches include the Friedländer synthesis or transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.govwikipedia.orgnih.gov

Spectroscopic and Structural Analysis: Thoroughly characterizing the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure. researchgate.net X-ray crystallography could provide definitive information on its three-dimensional structure.

Reactivity Studies: Investigating the reactivity of the compound, particularly the susceptibility of the C2 and C7 chlorine atoms to nucleophilic substitution with various nucleophiles (e.g., amines, alkoxides, thiols). mdpi.com This would involve exploring the regioselectivity of such reactions.

Derivatization and Library Generation: Utilizing the compound as a scaffold to synthesize a library of new, more complex quinoline derivatives by exploiting the reactivity of its functional groups.

By achieving these objectives, a detailed understanding of the fundamental chemistry of this compound can be established, providing valuable data for the broader field of heterocyclic chemistry.

Chemical Compound Data

PropertyValueSource
Molecular Formula C₁₆H₁₁Cl₂N nih.gov
Molecular Weight 288.17 g/mol nih.gov
CAS Number 1031928-02-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-8-methyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N/c1-10-14(17)8-7-12-9-13(16(18)19-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWSPGLYIAKFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)Cl)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653608
Record name 2,7-Dichloro-8-methyl-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-02-5
Record name 2,7-Dichloro-8-methyl-3-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031928-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dichloro-8-methyl-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways Leading to 2,7 Dichloro 8 Methyl 3 Phenylquinoline

Retrosynthetic Analysis for the Targeted Quinoline (B57606) Derivative

A retrosynthetic analysis of 2,7-dichloro-8-methyl-3-phenylquinoline reveals several potential bond disconnections, suggesting various forward-synthetic strategies. The most common disconnections for quinoline synthesis involve breaking the bonds of the pyridine (B92270) ring.

A primary disconnection based on the Friedländer annulation breaks the N1-C2 and C3-C4 bonds. This approach identifies a substituted 2-aminobenzoyl compound and a carbonyl compound with an α-methylene group as key precursors. Specifically, this would involve a 2-amino-4-chloro-3-methylaryl ketone and a derivative of phenylacetic acid. The chloro-substituent at the 2-position suggests a subsequent chlorination step of an intermediate quinolin-2-one.

Another approach, based on cyclization strategies, might involve forming the C2-C3 bond or the N1-C8a bond in the final step, potentially through palladium-catalyzed cross-coupling and cyclization reactions. This could start from a suitably substituted aniline (B41778) and an alkyne or a dihalo-aniline precursor that undergoes sequential functionalization.

Each of these retrosynthetic pathways points toward distinct classical and modern synthetic methods that can be adapted for the synthesis of the target molecule.

Exploration of Classical and Contemporary Quinoline Synthesis Approaches

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to a portfolio of named reactions that form the bedrock of quinoline chemistry.

The Friedländer synthesis is a robust and straightforward method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by acid or base. wikipedia.orgorganic-chemistry.org

For the specific synthesis of this compound, a hypothetical Friedländer approach would commence with a substituted 2-aminobenzoyl precursor. A plausible route involves the reaction of 2-amino-4-chloro-3-methylbenzaldehyde (B7977206) with a phenylacetyl derivative, such as ethyl phenylacetate. The initial condensation and cyclization would likely yield 7-chloro-8-methyl-3-phenyl-1H-quinolin-2-one . This intermediate quinolone does not yet have the required chloro-substituent at the 2-position. The subsequent treatment of this quinolone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) , would then install the second chlorine atom at the C2 position to afford the final product.

The key starting material, 2-amino-4-chloro-3-methylbenzaldehyde, can be prepared from 2-amino-5-chloro-3-methylbenzoic acid via reduction to the corresponding alcohol followed by oxidation with an agent like manganese(IV) oxide. chemicalbook.comgoogle.com

Table 1: Proposed Friedländer-Type Synthesis

Step Starting Materials Key Reagents Intermediate/Product
1 2-Amino-4-chloro-3-methylbenzaldehyde, Ethyl phenylacetate Base (e.g., Sodium ethoxide) 7-Chloro-8-methyl-3-phenyl-1H-quinolin-2-one

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org To adapt this method for the target molecule, one would require a specifically substituted isatin, namely 4-chloro-7-methylisatin .

The reaction of this isatin analogue with benzyl (B1604629) methyl ketone under basic conditions would lead to the formation of 7-chloro-8-methyl-2-hydroxy-3-phenylquinoline-4-carboxylic acid . wikipedia.orgresearchgate.net This intermediate possesses the core structure but requires three subsequent transformations: decarboxylation to remove the C4-carboxyl group, chlorination of the C2-hydroxyl group, and finally, chlorination of the C7 position if not already present. A more direct Pfitzinger approach would involve the aforementioned 4-chloro-7-methylisatin. The resulting quinoline-4-carboxylic acid would then need to undergo decarboxylation, often by heating, followed by chlorination of the C2-hydroxyl group with POCl₃ to yield the desired product.

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org To synthesize this compound, one could envision reacting 4-chloro-2-methylaniline with a β-diketone such as benzoylacetone . The acid-catalyzed cyclization of the intermediate enamine would be expected to form a quinoline ring. However, the regioselectivity of the Combes reaction can be an issue, and it typically yields 2,4-disubstituted quinolines. chemicalbook.comwikipedia.org Achieving the desired 3-phenyl substitution pattern and subsequent chlorination at the C2 position would represent a significant modification of the standard protocol.

The Doebner-Miller reaction , which utilizes an aniline and α,β-unsaturated carbonyl compounds, is generally not well-suited for the regioselective synthesis of polysubstituted quinolines like the target compound and often results in complex product mixtures.

Modern synthetic chemistry offers powerful palladium-catalyzed methods for the construction of complex heterocyclic systems. These reactions provide high efficiency and functional group tolerance. nih.gov

A plausible strategy involves building the quinoline core and then introducing the phenyl group via a cross-coupling reaction. This would start with the synthesis of a 2,7-dichloro-3-halo-8-methylquinoline (e.g., bromo or iodo derivative). This precursor could then undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid . mdpi.com The reaction, catalyzed by a palladium complex such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, would efficiently install the phenyl group at the C3 position.

Table 2: Proposed Palladium-Catalyzed Cross-Coupling Strategy

Step Starting Material Coupling Partner Catalyst System (Example) Product

Alternatively, a palladium-catalyzed annulation reaction could be employed. For example, the reaction of a di-halogenated aniline, such as 2-amino-4,?-dihalo-3-methylaniline , with phenylacetylene could lead to the quinoline core in a single step through a cascade of coupling and cyclization events. rsc.orgresearchgate.net

Development of Novel Synthetic Routes for Regioselective Functionalization

While classical methods provide foundational routes, the development of novel synthetic pathways is crucial for improving efficiency and regioselectivity. For a molecule like this compound, modern methods focusing on C-H activation could offer a more direct approach.

A potential strategy would involve starting with a simpler, pre-formed quinoline core, such as 2,7-dichloro-8-methylquinoline (B577978) . The direct C-H arylation at the C3 position would be an ideal transformation. While challenging, directed C-H activation methodologies are rapidly advancing. A directing group could be temporarily installed on the quinoline nitrogen to guide a palladium catalyst to activate the C3-H bond for subsequent coupling with a phenyl-containing reagent. This approach, while currently speculative for this specific substrate, represents the frontier of synthetic methodology development and could provide a highly efficient and atom-economical route to the target compound and its analogues.

Direct C-H Functionalization Approaches

A contemporary and efficient strategy for synthesizing the target compound involves the late-stage introduction of the phenyl group onto a pre-synthesized 2,7-dichloro-8-methylquinoline scaffold. This approach, centered on C-H activation, avoids the need to carry the phenyl group through a multi-step quinoline synthesis.

A plausible pathway is the palladium-catalyzed C-H arylation of 2,7-dichloro-8-methylquinoline. The C3-position of the quinoline ring is a known site for such functionalization, though regioselectivity can be a challenge. acs.org The reaction would likely proceed via a Heck-type or a direct arylation mechanism, employing a palladium catalyst, a suitable ligand, a base, and an arylating agent, such as phenylboronic acid or a diaryliodonium salt. nih.gov The directing-group-assisted C-H activation is a powerful tool, and in this case, the quinoline nitrogen itself can facilitate the reaction at adjacent positions. broadinstitute.org

Reaction Scheme (Hypothetical):

Key Reagents and Conditions (by analogy):

ComponentExamplePurpose
Substrate 2,7-Dichloro-8-methylquinolineThe quinoline core to be functionalized.
Arylating Agent Phenylboronic acid or PhenyltrimethoxysilaneSource of the phenyl group.
Catalyst Pd(OAc)₂, PdCl₂(dppf)Facilitates the C-H activation and cross-coupling. researchgate.net
Ligand Phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)Stabilizes the palladium catalyst and promotes the reaction. nih.govrsc.org
Base K₂CO₃, Cs₂CO₃Activates the coupling partners and neutralizes acidic byproducts.
Solvent Dioxane, Toluene, or DMFProvides the reaction medium.

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules by combining three or more starting materials in a single pot. vu.nlrsc.org A hypothetical MCR for the synthesis of this compound could involve the reaction of an appropriately substituted aniline, an aldehyde, and an alkyne.

For instance, a three-component reaction could be envisioned starting with 4-chloro-2-methylaniline, benzaldehyde, and a chloro-substituted terminal alkyne, catalyzed by a Lewis acid like Yb(OTf)₃ or FeCl₃. scielo.br The reaction would proceed through the formation of an imine from the aniline and aldehyde, followed by nucleophilic attack of the alkyne and subsequent cyclization to form the quinoline ring. acs.orgnih.gov

Hypothetical MCR Strategy:

Reactant 1Reactant 2Reactant 3CatalystProduct
4-Chloro-2-methylanilineBenzaldehyde1-Chloro-2-ethynylbenzene (hypothetical)Yb(OTf)₃ or FeCl₃This compound

This approach, while synthetically elegant, would require careful optimization to control regioselectivity and ensure the desired substitution pattern on the final quinoline product.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of any synthetic route to this compound would be highly dependent on the careful optimization of various reaction parameters.

Solvent Effects, Temperature, and Pressure Modulation

The choice of solvent can significantly influence reaction rates and selectivity. In the context of a Friedländer-type synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, solvent polarity plays a crucial role. For a hypothetical Friedländer synthesis of our target molecule, a range of solvents would need to be screened.

Table of Hypothetical Solvent Screening for a Friedländer Synthesis:

EntrySolventTemperature (°C)Yield (%)
1Ethanol8045
2Toluene11060
3Dioxane10065
4DMF12075
5Acetic Acid12085

Note: This data is hypothetical and for illustrative purposes, based on general trends in quinoline synthesis.

Temperature is another critical parameter. While higher temperatures often increase reaction rates, they can also lead to side reactions and decomposition. Pressure can be a valuable tool, particularly in flow chemistry setups, to allow for superheating of solvents beyond their boiling points, accelerating reactions. numberanalytics.com

Catalyst and Ligand Screening for Efficiency and Selectivity

For transition metal-catalyzed reactions, such as the C-H arylation discussed earlier, the choice of catalyst and ligand is paramount. scilit.com Different palladium sources and ligands can have a profound impact on the yield and regioselectivity of the arylation.

Table of Hypothetical Catalyst and Ligand Screening for C-H Arylation:

EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃Toluene20
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene45
3PdCl₂(dppf) (5)-Cs₂CO₃Dioxane70
4Pd(OAc)₂ (5)SPhos (10)Cs₂CO₃Dioxane85
5Pd(OAc)₂ (5)XPhos (10)K₃PO₄Dioxane88

Note: This data is hypothetical and for illustrative purposes, based on known trends in palladium-catalyzed C-H functionalization.

Microwave and Flow Chemistry Applications in Quinoline Synthesis

Modern synthetic technologies like microwave irradiation and continuous flow chemistry offer significant advantages for the synthesis of quinolines, including the target compound.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govresearchgate.netrsc.org For a Friedländer or Combes synthesis, microwave irradiation can provide rapid and uniform heating, leading to cleaner reactions and easier purification. nih.govresearchgate.net A microwave-assisted approach using neat acetic acid as both solvent and catalyst has been shown to be a green and efficient modification of the Friedländer methodology. nih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and scalability. researchgate.netacs.org For potentially hazardous reactions or those requiring precise control, flow chemistry provides a safer alternative to batch processing. acs.org The synthesis of quinolines has been successfully demonstrated in flow, allowing for high throughput and the potential for telescoped reactions where the product of one step is directly fed into the next reactor. vapourtec.com

Adherence to Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. xjenza.orgresearchgate.net

For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. vu.nl

Use of Greener Solvents: Whenever possible, hazardous organic solvents should be replaced with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. mdpi.com Acetic acid, which can act as both a catalyst and solvent in some quinoline syntheses, is considered a greener alternative to many other acids and solvents. nih.gov

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. This is a key feature of C-H functionalization and many MCRs. The development of recyclable catalysts further enhances the green credentials of a synthetic route.

Energy Efficiency: Microwave-assisted synthesis and flow chemistry can lead to significant energy savings by reducing reaction times and allowing for more efficient heat transfer. numberanalytics.comnih.gov

By integrating these principles into the synthetic planning, the environmental impact of producing this compound can be substantially minimized.

Solvent-Free and Aqueous Reaction Media

The paradigm of chemical synthesis is increasingly shifting away from volatile organic compounds (VOCs) towards more sustainable alternatives. For the synthesis of quinoline scaffolds, solvent-free conditions and the use of water as a reaction medium represent significant strides in green chemistry.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplified procedures. The Friedländer annulation, a key reaction for quinoline synthesis, has been successfully performed under solvent-free conditions, often accelerated by microwave irradiation. acs.org This approach not only eliminates the need for hazardous solvents but can also lead to shorter reaction times and higher yields. For the hypothetical synthesis of a precursor to this compound, such as a 7-chloro-8-methyl-3-phenyl-2(1H)-quinolinone, the reaction of an appropriately substituted 2-aminoaryl ketone with a β-ketoester could be conducted without a solvent, potentially catalyzed by a solid acid. acs.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated that the Friedländer reaction can be efficiently carried out in water, sometimes even without the need for a catalyst. acs.org The high polarity of water can enhance the reaction rate. acs.org The synthesis of polysubstituted quinolines in water aligns perfectly with the principles of green chemistry by avoiding the environmental impact associated with organic solvents. acs.orgcdnsciencepub.com

The following table summarizes the advantages of using solvent-free and aqueous media in quinoline synthesis:

Reaction ConditionAdvantagesRelevant Synthetic Approach
Solvent-Free Reduced waste, lower cost, simplified work-up, potentially faster reaction times with microwave irradiation. acs.orgFriedländer annulation using solid catalysts. acs.org
Aqueous Media Non-toxic, non-flammable, abundant, can enhance reaction rates. acs.orgCatalyst-free Friedländer reaction. acs.org

Utilization of Sustainable Catalysts and Reagents

The choice of catalyst is pivotal in developing sustainable synthetic methodologies. The move away from stoichiometric, often toxic, reagents towards catalytic, and ideally recyclable, systems is a core tenet of green chemistry.

In the context of quinoline synthesis, a variety of sustainable catalysts have been explored. These include:

Solid Acid Catalysts: Materials like silica-propylsulfonic acid have been employed as reusable catalysts for the Friedländer annulation under solvent-free conditions. acs.org Their heterogeneous nature allows for easy separation from the reaction mixture and subsequent reuse, minimizing waste. acs.org Other solid acids such as Nafion resins have also been used effectively. organic-chemistry.org

Ionic Liquids: These compounds are considered greener alternatives to traditional volatile organic solvents and can also act as catalysts. Brønsted-acidic ionic liquids have been shown to be efficient and recyclable catalysts for the Friedländer reaction, often under solvent-free conditions. researchgate.net

Nanocatalysts: Nanoparticles, such as those made from silica (B1680970) or metal oxides, offer high surface area and catalytic activity. nih.govscholaris.ca They have been used to catalyze quinoline synthesis with high efficiency and can often be recovered and reused for multiple reaction cycles. scholaris.ca For instance, silica nanoparticles have been shown to be effective in Friedländer reactions under microwave irradiation. scholaris.ca

Earth-Abundant Metal Catalysts: The use of catalysts based on abundant and non-toxic metals like iron is highly desirable. iipseries.org Iron-catalyzed processes for quinoline synthesis are being developed as sustainable alternatives to methods that rely on precious or toxic metals. iipseries.org

The following table provides examples of sustainable catalysts used in quinoline synthesis:

Catalyst TypeExampleAdvantages
Solid Acid Silica-propylsulfonic acidReusable, easy to separate, effective under solvent-free conditions. acs.org
Ionic Liquid [bmim]HSO₄Recyclable, can act as both solvent and catalyst. researchgate.net
Nanocatalyst Silica nanoparticles (SiO₂)High efficiency, recyclability, suitable for microwave-assisted synthesis. scholaris.ca
Metal Catalyst Iron(III) chlorideUtilizes an earth-abundant and low-toxicity metal. iipseries.org

Waste Minimization and Atom Economy Considerations

A central goal of green chemistry is the minimization of waste. This is intrinsically linked to the concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. iipseries.org

The Friedländer synthesis is, in principle, an atom-economical reaction as it is a condensation reaction where the main byproduct is water. The theoretical atom economy can be calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100% iipseries.org

For the synthesis of a quinoline via the Friedländer annulation of a 2-aminoaryl ketone and a β-dicarbonyl compound, the reaction can be highly atom-economical.

Strategies to minimize waste in the synthesis of this compound would include:

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can save on solvents and reduce material losses.

Use of Stoichiometric Reagents: Avoiding excess stoichiometric reagents that are not incorporated into the final product is crucial for improving atom economy and reducing waste.

The following table outlines key considerations for waste minimization and atom economy in the synthesis of the target compound:

PrincipleStrategyImpact
Atom Economy Utilize condensation reactions like the Friedländer synthesis. wikipedia.orgMaximizes the incorporation of reactant atoms into the final product, with water as the primary byproduct. iipseries.org
Waste Minimization Employ solvent-free conditions and recyclable catalysts. acs.orgnih.govReduces the overall environmental factor (E-Factor) by decreasing solvent and catalyst waste. nih.gov
Process Optimization Develop one-pot or convergent synthetic routes.Increases overall efficiency and reduces the number of purification steps, thereby minimizing waste.

Mechanistic Investigations of Chemical Reactivity of 2,7 Dichloro 8 Methyl 3 Phenylquinoline

Detailed Reaction Mechanism Elucidation in the Formation of the Chemical Compound

The synthesis of polysubstituted quinolines such as 2,7-dichloro-8-methyl-3-phenylquinoline can be achieved through several classic and modern methodologies. Among the most established are the Friedländer, Combes, and Doebner-von Miller reactions, each involving the condensation of anilines with carbonyl compounds. researchgate.netpharmaguideline.comiipseries.org For the specific target compound, a modified Friedländer or Combes synthesis represents a plausible pathway. wikipedia.orgwikipedia.org

A likely approach using a Friedländer-type synthesis would involve the acid- or base-catalyzed condensation of 2-amino-4-chloro-3-methylbenzaldehyde (B7977206) with phenylacetaldehyde (B1677652) or a related ketone with an α-methylene group. organic-chemistry.orgnih.govjk-sci.com Subsequent chlorination would then be required to install the second chlorine atom at the C2 position.

Stepwise Pathway Analysis and Intermediate Characterization

The formation of the quinoline (B57606) ring system is a multi-step process involving condensation, cyclization, and aromatization. Using the Combes synthesis as a model, the reaction would initiate between 3-chloro-2-methylaniline (B42847) and a benzoyl-substituted β-diketone under acidic conditions. wikipedia.org

The key steps are:

Enamine Formation: The reaction begins with the condensation between the primary arylamine (3-chloro-2-methylaniline) and one of the carbonyl groups of the β-diketone. This proceeds via a hemiaminal intermediate, which then dehydrates to form a β-amino enone (an enamine).

Dehydration and Aromatization: The resulting cyclic intermediate, a dihydroquinolinol derivative, readily dehydrates under the acidic and often heated conditions to form the stable, aromatic quinoline ring. This final step is driven by the thermodynamic favorability of forming the aromatic system.

The primary intermediates in this pathway include the initial Schiff base/enamine adduct and the hydroxylated, non-aromatic cyclized intermediate. Characterization of these transient species often requires specialized spectroscopic techniques under controlled reaction conditions, as they are typically not isolated.

Transition State Energy Profiles and Kinetic Studies

While specific transition state energy profiles for the formation of this compound are not extensively documented, the kinetics of the Combes and Friedländer syntheses provide general insights. researchgate.netwikipedia.org The rate-determining step is the intramolecular cyclization, which involves the formation of a new carbon-carbon bond and the temporary disruption of the aniline's aromaticity. wikipedia.orgwikiwand.com

The energy barrier for this step is influenced by:

Nucleophilicity of the Enamine: Electron-donating groups on the enamine lower the activation energy, while electron-withdrawing groups increase it.

Electrophilicity of the Aniline (B41778) Ring: Substituents on the aniline ring affect its electron density. The presence of the chloro group in the starting 3-chloro-2-methylaniline deactivates the ring, potentially increasing the energy of the transition state for cyclization and requiring harsher conditions (e.g., stronger acid, higher temperature). Conversely, the methyl group is weakly activating.

Steric Hindrance: Steric crowding in the transition state can raise its energy and slow the reaction rate. The substitution pattern of the reactants must allow for a sterically accessible cyclization pathway.

The final dehydration step has a very low activation energy and is highly exergonic due to the formation of the stable aromatic quinoline heterocycle.

Electrophilic Aromatic Substitution (EAS) Patterns on the Quinoline Ring

Electrophilic attack on the quinoline nucleus is heavily influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system, particularly the pyridine (B92270) ring. numberanalytics.com Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the carbocyclic (benzene) ring at positions C5 and C8, which are electronically richer. quora.comvaia.com The stability of the resulting cationic Wheland intermediate, where the aromaticity of the other ring can be preserved through resonance, dictates this regioselectivity. youtube.com

For this compound, the directing effects of the existing substituents must be considered:

8-Methyl Group: An activating, ortho-, para-directing group. It enhances the reactivity at C7 (which is blocked) and C5. Sterically, it hinders attack at C8.

7-Chloro Group: A deactivating, ortho-, para-directing group. It directs incoming electrophiles toward C8 (blocked) and C6.

2-Chloro and 3-Phenyl Groups: These substituents are on the deactivated pyridine ring and have a minimal inductive effect on the carbocyclic ring's reactivity towards EAS.

The combined influence suggests that the most probable sites for electrophilic attack are C5 and C6. The activating effect of the 8-methyl group strongly favors substitution at C5. The 7-chloro group directs to C6. Therefore, a mixture of C5 and C6 substituted products is expected, with the precise ratio depending on the specific electrophile and reaction conditions. Attack at C8 is sterically hindered by the 8-methyl group.

PositionInfluence of 8-MeInfluence of 7-ClOverall Predicted Reactivity
C5Activating (para)Neutral (meta)Favorable
C6Neutral (meta)Directing (ortho)Possible

Nucleophilic Aromatic Substitution (NAS) at Chlorine Substituent Positions

Nucleophilic aromatic substitution (SNAr) on haloquinolines occurs preferentially at the electron-deficient pyridine ring, specifically at the C2 and C4 positions. youtube.comuomustansiriyah.edu.iq The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.com

In this compound, the two chlorine atoms are in electronically distinct environments:

C2-Chlorine: This chlorine is attached to the electron-deficient pyridine ring, analogous to the 2-position of pyridine. This position is highly activated towards nucleophilic attack. The electronegative nitrogen atom helps to stabilize the negative charge developed in the Meisenheimer intermediate through resonance.

C7-Chlorine: This chlorine is attached to the carbocyclic ring, which is not activated for SNAr. Nucleophilic substitution at this position is significantly more difficult and generally requires harsh conditions, proceeding through different mechanisms like elimination-addition (benzyne formation), if at all.

Therefore, selective nucleophilic substitution of the C2-chlorine is expected under standard SNAr conditions (e.g., with alkoxides, amines, or thiolates). researchgate.net Displacing the C7-chlorine would require much more forcing conditions and would likely be non-selective. Studies on related 2,4-dichloroquinazolines and 4,7-dichloroquinolines consistently show that substitution is vastly preferred at the position on the heterocyclic ring (C4 in those cases, analogous to C2 here). mdpi.comnih.gov

PositionRing TypeActivation toward SNArPredicted Reactivity
C2-ClHeterocyclic (Pyridine-like)ActivatedHigh
C7-ClCarbocyclic (Benzene-like)DeactivatedVery Low

Reactivity and Functionalization of the Phenyl Substituent

This deactivating effect reduces the rate of electrophilic substitution on the C3-phenyl ring compared to unsubstituted benzene (B151609). Through resonance and inductive effects, the quinoline moiety directs incoming electrophiles primarily to the meta and para positions of the phenyl ring. The ortho positions are the most deactivated and are also sterically hindered by the proximity to the quinoline core.

Therefore, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts acylation on the phenyl substituent would be expected to yield a mixture of meta- and para-substituted products, with the para-isomer often favored due to reduced steric hindrance.

Heterocyclic Ring Opening and Rearrangement Studies

The quinoline ring is an exceptionally stable aromatic system due to the resonance energy of the fused bicyclic structure. Consequently, it is highly resistant to ring-opening reactions. Such transformations typically require harsh and destructive conditions that are not synthetically useful for functionalization.

Oxidative Cleavage: Strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO4) can cleave the carbocyclic ring to yield a pyridine-2,3-dicarboxylic acid, but the pyridine ring itself remains intact except under the most vigorous conditions. pharmaguideline.com

Reductive Cleavage: Catalytic hydrogenation under high pressure and temperature or dissolving metal reductions (e.g., Birch reduction) can reduce the benzene ring portion to give tetrahydroquinoline derivatives, but this does not involve ring opening. pharmaguideline.comyoutube.com

Recent research has shown that ring-opening of quinoline can be achieved at room temperature using specific low-valent titanium complexes, although this is not a general synthetic method. acs.org Similarly, some photocatalytic rearrangements of quinoline derivatives to form indole (B1671886) hybrids have been reported, proceeding through radical anion intermediates. acs.org However, there are no specific studies documenting such ring-opening or rearrangement reactions for this compound. Any such transformation would be a non-trivial process requiring highly specific reagents or conditions to overcome the inherent stability of the aromatic core.

Metal-Mediated Transformations and Catalytic Cycles

The chlorine atoms at the C2 and C7 positions of this compound serve as reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The differential reactivity of these two positions, influenced by the electronic effects of the quinoline nitrogen and the steric hindrance imposed by the neighboring methyl and phenyl groups, allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the derivatization of haloarenes. While specific studies on this compound are limited, the general principles of these reactions on related dichloroquinoline systems provide a framework for understanding its reactivity.

The catalytic cycle for these transformations typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step and is influenced by the C-Cl bond strength and the electronic nature of the quinoline ring. Subsequent transmetalation (in the case of Suzuki-Miyaura coupling with an organoboron reagent) or coordination of an amine followed by deprotonation (in Buchwald-Hartwig amination) leads to a new palladium(II) species. The final step is reductive elimination, which forms the desired coupled product and regenerates the palladium(0) catalyst, thus completing the cycle.

The regioselectivity of these reactions on this compound is a key aspect of its synthetic utility. The chlorine at the C2 position is generally more activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom. However, the steric bulk of the neighboring phenyl group at C3 and the methyl group at C8 can influence the approach of the catalyst and the nucleophile, potentially favoring reaction at the C7 position under certain conditions. The choice of palladium catalyst, ligands, base, and solvent can be crucial in controlling the outcome of these reactions.

Table 1: Hypothetical Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypePosition C2 ReactivityPosition C7 ReactivityInfluencing Factors
Suzuki-Miyaura Coupling High (electronically favored)ModerateSteric hindrance from C3-phenyl and C8-methyl groups, ligand choice, temperature.
Buchwald-Hartwig Amination High (electronically favored)ModerateSteric bulk of the amine, ligand design, base strength.

Investigation of Redox Properties and Electron Transfer Processes

The redox behavior of this compound is another critical facet of its chemical character. The extended π-system of the quinoline ring, coupled with the electron-withdrawing nature of the chlorine atoms and the phenyl group, suggests that this molecule can participate in electron transfer processes.

Cyclic voltammetry is a powerful technique to probe the redox potentials of molecules. For quinoline derivatives, the reduction potentials are influenced by the nature and position of substituents. The presence of two chlorine atoms in this compound is expected to make it more susceptible to reduction compared to the parent 8-methyl-3-phenylquinoline. The first reduction event would likely involve the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of the quinoline system, forming a radical anion. The stability of this radical anion would be influenced by the delocalization of the extra electron across the aromatic system.

Electron transfer processes are fundamental to many chemical reactions, including some metal-catalyzed transformations where single-electron transfer (SET) mechanisms may be operative. The ease with which this compound can accept or donate an electron will dictate its participation in such pathways. The redox properties are also pertinent to its potential applications in materials science and as a ligand in redox-active metal complexes.

Table 2: Predicted Electrochemical Properties

PropertyPredicted Value/BehaviorRationale
First Reduction Potential Less negative than unsubstituted quinolineElectron-withdrawing effect of two chlorine atoms and the phenyl group lowers the LUMO energy.
First Oxidation Potential More positive than unsubstituted quinolineElectron-withdrawing substituents make the removal of an electron from the HOMO more difficult.
Electron Transfer Kinetics Potentially complexMay involve coupled chemical reactions following electron transfer, such as C-Cl bond cleavage.

This table is based on theoretical predictions derived from the known effects of substituents on the electrochemical properties of aromatic and heteroaromatic systems, pending specific experimental verification for this compound.

Computational Chemistry and Theoretical Modeling of 2,7 Dichloro 8 Methyl 3 Phenylquinoline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are standard tools for this purpose.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and dynamic behavior of molecules over time. These simulations are instrumental in understanding how a molecule might interact with biological targets. While MD simulations have been employed to study the stability and binding modes of various quinoline-based compounds, no specific research detailing the conformational landscape or flexibility of 2,7-Dichloro-8-methyl-3-phenylquinoline through MD simulations is currently available.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are frequently used to predict spectroscopic parameters such as vibrational frequencies (FT-IR, Raman) and electronic absorption spectra (UV-Vis). These theoretical predictions are often compared with experimental data to validate the computational model and provide a detailed assignment of the spectral features. rjptonline.orgresearchgate.net For this compound, no published studies presenting in silico spectroscopic predictions or their comparison with experimental spectra could be found.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Model Development (Purely Computational)

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activities. These models are essential in drug discovery for predicting the activity of novel compounds. Numerous QSAR studies have been conducted on various classes of quinoline (B57606) derivatives to guide the design of new therapeutic agents. nih.govmdpi.comnih.gov However, the development of a purely computational QSAR model involving this compound has not been documented in the available literature.

Descriptor Generation and Statistical Validation

In the realm of computational chemistry, molecular descriptors are numerical values that encode chemical information and are used to create a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model. For a molecule like this compound, a wide array of descriptors can be generated to predict its physicochemical properties and biological activities.

These descriptors can be categorized as follows:

1D Descriptors: These are based on the molecular formula and include attributes such as molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings), topological indices (e.g., Wiener index, Randić index), and electrotopological state (E-state) indices.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and steric parameters.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.

Once a set of descriptors is generated for a series of related quinoline derivatives, statistical methods are employed to build and validate a QSAR/QSPR model. A common approach is to use multiple linear regression (MLR) or partial least squares (PLS) regression to establish a mathematical relationship between the descriptors and the observed activity or property. nih.gov

Statistical Validation is a critical step to ensure the robustness and predictive power of the model. mdpi.com This typically involves:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency of the model. A q² value greater than 0.5 is generally considered acceptable. mdpi.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive r² (r²_pred) is calculated for this purpose, with a value greater than 0.6 being desirable. mdpi.com

Y-randomization: This test is performed to ensure that the model is not a result of chance correlation. The dependent variable vector is randomly shuffled, and a new QSAR model is developed. The resulting model should have significantly lower q² and r² values.

Below is an illustrative data table of descriptors that could be generated for this compound and their statistical validation in a hypothetical QSAR model.

DescriptorValueStatistical ParameterValue
Molecular Weight300.180.75
LogP5.20.88
Molar Refractivity85.3r²_pred0.81
HOMO Energy-6.5 eVMAE0.45
LUMO Energy-1.8 eVr²m0.72

Molecular Docking Studies with Selected Biological Receptors (Purely Computational Interaction Analysis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Ligand-Protein Binding Mechanisms from a Computational Perspective

From a computational viewpoint, the binding of a ligand to a protein is governed by various non-covalent interactions, including:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Interactions: These are driven by the tendency of nonpolar groups to associate with each other in an aqueous environment.

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the protein.

π-π Stacking: This occurs between aromatic rings, such as the phenyl and quinoline rings in the target molecule.

Molecular docking algorithms explore the conformational space of the ligand within the protein's active site and score the different poses based on a scoring function that estimates the binding affinity. researchgate.net

Active Site Interactions and Binding Affinity Predictions (Computational)

To perform a molecular docking study for this compound, a relevant protein target would first be selected. For quinoline derivatives, potential targets could include kinases, topoisomerases, or viral enzymes, given their known biological activities. nih.gov

The docking process would involve preparing the 3D structures of both the ligand and the protein. The protein structure is often obtained from the Protein Data Bank (PDB). The docking simulation would then be run using software like AutoDock Vina or Glide. mdpi.com

The output of the docking simulation provides the predicted binding poses of the ligand in the active site and a corresponding binding affinity score, typically in kcal/mol. A more negative binding affinity indicates a more favorable interaction. researchgate.netnih.gov

The following table illustrates a hypothetical docking result for this compound with a protein kinase.

Protein TargetBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Protein Kinase (e.g., EGFR)-9.2LEU718, VAL726Hydrophobic
LYS745Hydrogen Bond
PHE856π-π Stacking

Reaction Pathway Energetics and Transition State Simulations for Synthetic Design

Computational chemistry can also be a powerful tool in planning the synthesis of a molecule like this compound. By calculating the energetics of a proposed reaction pathway, chemists can predict the feasibility of a reaction and identify potential bottlenecks.

This involves:

Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

For the synthesis of a substituted quinoline, a common method is the Friedländer annulation or a related cyclization reaction. researchgate.net A computational study could compare different synthetic routes to this compound.

For instance, one could computationally model the reaction of a substituted 2-aminobenzaldehyde with a ketone. The simulation would identify the transition state for the key bond-forming step and calculate its energy relative to the reactants. A lower activation energy would suggest a more favorable reaction pathway.

Below is a hypothetical table summarizing the calculated energetics for a key step in a proposed synthesis.

Reaction StepReactant Energy (Hartree)Transition State Energy (Hartree)Product Energy (Hartree)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
Cyclization-1254.32-1254.28-1254.4525.1-81.6

Such computational insights can guide the choice of reagents, catalysts, and reaction conditions to optimize the synthesis of this compound.

Exploration of Molecular Interactions and Target Engagement of 2,7 Dichloro 8 Methyl 3 Phenylquinoline in Vitro Mechanistic Focus

Investigations into Specific Enzyme Inhibition Profiles at the Molecular Level (In Vitro)

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes. The specific substitution pattern of 2,7-dichloro-8-methyl-3-phenylquinoline, featuring two chlorine atoms, a methyl group, and a phenyl ring, suggests a high likelihood of targeted enzyme inhibition. Analysis of structurally similar compounds points towards several potential enzyme classes as primary targets, most notably protein kinases and the proteasome.

Characterization of Target Enzyme Binding Sites

Based on studies of analogous compounds, this compound is predicted to interact with the ATP-binding pocket of protein kinases. The quinoline core can mimic the adenine (B156593) ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. For instance, in many quinoline-based kinase inhibitors, the nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor with backbone amides of hinge residues like methionine. mdpi.com The 3-phenyl group is likely to occupy a hydrophobic pocket adjacent to the ATP-binding site, a common feature in potent kinase inhibitors. The dichloro-substitution on the benzo portion of the quinoline ring can further enhance binding affinity through hydrophobic and halogen-bonding interactions within the binding pocket. mdpi.com

For example, studies on 4-anilinoquinolines as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2) have shown that the quinoline core occupies the ATP-binding site. nih.gov Similarly, substituted quinazolines, which are structurally related to quinolines, have been shown to bind to the ATP-binding site of Cyclin-Dependent Kinase 9 (CDK9), with substituents influencing the orientation and affinity within the active site. mdpi.com

In the context of proteasome inhibition, non-covalent quinoline-based inhibitors have been shown to target the chymotrypsin-like (CT-L) activity of the 20S proteasome. nih.gov It is hypothesized that these inhibitors bind to a site distinct from the catalytic threonine residue, potentially an allosteric site, inducing a conformational change that inhibits substrate hydrolysis. nih.govresearchgate.net The hydrophobic nature of the phenyl and methyl groups, combined with the chloro-substituents of this compound, would likely favor binding to hydrophobic pockets within the proteasome subunits.

Kinetic Studies of Enzyme-Compound Interactions (In Vitro)

Kinetic studies of structurally related quinoline compounds provide a framework for predicting the inhibitory mechanism of this compound.

For kinase inhibition, many quinoline derivatives act as ATP-competitive inhibitors. This means they compete directly with ATP for binding to the active site of the enzyme. This mode of inhibition is characterized by an increase in the Michaelis constant (Kм) with no change in the maximum velocity (Vmax) in enzyme kinetic plots. khanacademy.org However, some substituted quinolines have exhibited mixed-type or non-competitive inhibition. For instance, a class of 4-anilino-6-phenyl-quinoline inhibitors of MK2 was found to have a mixed binding mechanism that approached non-ATP competitive inhibition. nih.gov This suggests that the compound may bind to both the free enzyme and the enzyme-substrate complex, or to an allosteric site, affecting both Kм and Vmax. khanacademy.orgyoutube.com

In the case of proteasome inhibition by substituted quinolines, a mixed-type inhibition pattern has also been observed, consistent with binding to an allosteric site. researchgate.net This results in a decrease in Vmax and a potential change in Kм, depending on the relative affinities for the free enzyme and the enzyme-substrate complex.

Table 1: Predicted Enzyme Inhibition Profile for this compound Based on Structurally Related Compounds

Predicted Target Enzyme ClassPredicted Inhibition TypeExpected Effect on Kinetic ParametersReference Compounds
Protein Kinases (e.g., CDK9, MK2, RET)ATP-Competitive or Mixed-Type↑ Kм, ↔ Vmax or ↓ Vmax, ↔/↑/↓ KмSubstituted quinolines and quinazolines nih.govmdpi.comresearchgate.net
20S Proteasome (Chymotrypsin-like activity)Non-covalent, Mixed-Type/Allosteric↓ Vmax, ↔/↑/↓ KмSubstituted quinolines nih.govresearchgate.net

Receptor Binding Studies and Ligand-Receptor Interactions (In Vitro)

While enzyme inhibition is a prominent predicted activity, the quinoline scaffold is also found in compounds that bind to G-protein coupled receptors (GPCRs).

Allosteric Modulation Investigations

There is precedent for quinoline and isoquinoline (B145761) derivatives acting as allosteric modulators of GPCRs. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous ligand. sciencesconf.orgrsc.org This can lead to a modulation of the endogenous ligand's affinity and/or efficacy.

For example, a series of 3-(2-pyridinyl)isoquinoline derivatives have been identified as allosteric enhancers of the A3 adenosine (B11128) receptor. nih.gov These compounds were found to slow the dissociation rate of an agonist radioligand, a hallmark of positive allosteric modulation. nih.gov Similarly, 4-phenylpyridin-2-one derivatives, which share a phenyl-heterocycle motif with the target compound, have been developed as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov

Given these findings, it is plausible that this compound could act as an allosteric modulator for certain GPCRs. The specific receptor subtype would depend on the precise conformational and electronic properties of the compound. The phenyl and methyl groups could facilitate binding to a hydrophobic allosteric pocket, while the dichloro-substituents could provide additional binding interactions.

Table 2: Potential Receptor Interactions for this compound Based on Analogs

Potential Receptor ClassPredicted Interaction TypePotential EffectReference Scaffolds
GPCRs (e.g., Adenosine, Muscarinic Receptors)Allosteric ModulatorEnhancement or inhibition of endogenous ligand binding/efficacyIsoquinolines, Phenylpyridones nih.govnih.gov

Mechanistic Studies in Cellular Assays (Focus on Molecular Pathways, Not Efficacy)

The predicted enzyme inhibitory and receptor binding activities of this compound would translate to modulation of specific intracellular signaling pathways.

Interaction with Specific Intracellular Signaling Pathways (e.g., Kinase Cascades)

The predicted kinase inhibitory activity of this compound strongly suggests it could interfere with various kinase-driven signaling cascades. Many quinoline-based compounds are known to inhibit pathways crucial for cell proliferation and survival. nih.gov

For example, inhibition of kinases such as those in the mitogen-activated protein kinase (MAPK) pathway would affect downstream signaling events that regulate gene expression and cell cycle progression. Inhibition of MK2 by 4-anilino-6-phenyl-quinolines has been shown to suppress the production of the pro-inflammatory cytokine TNFα in cellular assays, indicating an interaction with the p38 MAPK/MK2 signaling axis. nih.gov

Furthermore, some quinoline derivatives have been reported to inhibit the canonical NF-κB signaling pathway. mdpi.com Mechanistic studies on a novel quinoline inhibitor showed that it interfered with the DNA-binding activity of the p65/NF-κB transcription factor, thereby inhibiting the transcription of NF-κB target genes. mdpi.com The structural features of this compound could potentially allow it to interact with components of the NF-κB pathway, although the specific molecular target within this pathway would require experimental validation.

Modulation of Molecular Events (e.g., Apoptosis Pathway Activation at the Molecular Level)

Currently, there is no specific data available in the scientific literature that details the modulation of molecular events, such as the activation of apoptosis pathways, by This compound .

While related quinoline compounds have been shown to induce apoptosis in various cell lines, the specific molecular players and pathways affected by This compound have not been elucidated. For instance, studies on other substituted quinolines have implicated the involvement of various apoptotic markers.

Table 1: Apoptotic Markers Modulated by Structurally Related Quinolines (Illustrative Examples)

Apoptotic MarkerModulating Compound ClassObserved Effect
p53 and p21Dichloroquinoxaline derivativeUpregulation
Bcl-2αDichloroquinoxaline derivativeDownregulation
PARP-1, Scr, PI3K/mTOR7-chloroquinoline-1,2,3-triazoyl carboxamidesPotential targets in docking studies

This table is for illustrative purposes to show the types of molecular events studied in related but distinct chemical classes and does not represent data for this compound.

Without experimental data, any discussion on the pro-apoptotic potential of This compound would be purely speculative. Future in vitro studies would be necessary to determine if this compound affects key apoptotic proteins such as caspases, Bcl-2 family members, or tumor suppressor proteins like p53.

Structure-Based Ligand Design Principles Applied to the Compound (Conceptual Framework)

There is no available information detailing the application of structure-based ligand design principles in the conceptualization or development of This compound . Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity. nih.gov This process often involves computational methods like molecular docking to predict the binding mode and affinity of a ligand to its target. nih.govmdpi.com

The conceptual framework for designing a molecule like This compound using SBDD would hypothetically involve the following steps:

Target Identification and Validation: Identifying a biologically relevant target implicated in a disease process.

Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy.

Binding Site Analysis: Identifying and characterizing the binding pockets or active sites of the target.

In Silico Screening or De Novo Design: Using computational tools to either screen virtual libraries of compounds or design novel molecules that are predicted to fit the binding site.

Chemical Synthesis: Synthesizing the designed compounds.

In Vitro Testing: Evaluating the biological activity of the synthesized compounds against the target.

For This compound , the specific biological target for which it might have been designed is unknown. The quinoline scaffold itself is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov The various substituents on the quinoline ring—the two chlorine atoms, the methyl group, and the phenyl group—would be expected to play crucial roles in its putative binding interactions.

Table 2: Hypothetical Contribution of Substituents to Target Binding (Conceptual)

SubstituentPositionPotential Role in Molecular Interactions
Phenyl3Hydrophobic interactions, π-π stacking
Chloro2Halogen bonding, hydrophobic interactions, modulating electronics
Chloro7Halogen bonding, hydrophobic interactions
Methyl8Steric influence, hydrophobic interactions

This table presents a conceptual framework and is not based on experimental data for this compound.

The development of potent and selective inhibitors often involves iterative cycles of SBDD, where the structural information from co-crystal structures of ligands bound to the target is used to guide the design of improved analogs. Without knowledge of the intended biological target for This compound , a detailed discussion of the specific structure-based design principles applied remains speculative.

Derivatization Chemistry and Analog Syntheses of 2,7 Dichloro 8 Methyl 3 Phenylquinoline

Functionalization at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is inherently nucleophilic and can participate in various chemical reactions, including alkylation, arylation, and quaternization to form quinolinium salts. While direct experimental data on the N-functionalization of 2,7-dichloro-8-methyl-3-phenylquinoline is not extensively documented in the literature, the reactivity can be inferred from the general behavior of quinolines and related nitrogen-containing heterocycles.

N-Alkylation and N-Arylation: The lone pair of electrons on the quinoline nitrogen allows for reactions with electrophiles. N-alkylation can be readily achieved using alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, typically in the presence of a non-nucleophilic base to yield the corresponding N-alkyl-2,7-dichloro-8-methyl-3-phenylquinolinium halides.

N-arylation of quinolines is more challenging but can be accomplished using activated aryl halides or through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. However, the direct N-arylation of the quinoline nitrogen itself is less common than the amination of haloquinolines. In some cases, N-arylation of related azaheterocycles like 4-chloroquinazolines has been reported, suggesting that under specific conditions, similar transformations might be applicable to this compound. acs.orgrsc.org

Quaternization: The reaction of the quinoline with strong alkylating agents leads to the formation of quaternary quinolinium salts. These salts are of interest due to their potential biological activities and their use as precursors in further synthetic manipulations. The quaternization introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties of the quinoline ring system, making it more susceptible to nucleophilic attack.

Reaction TypeReagents and ConditionsExpected Product
N-AlkylationAlkyl halide (e.g., CH₃I, BnBr), Solvent (e.g., DMF, CH₃CN)N-Alkyl-2,7-dichloro-8-methyl-3-phenylquinolinium halide
N-ArylationAryl halide, Palladium catalyst, Ligand, Base (Buchwald-Hartwig conditions)N-Aryl-2,7-dichloro-8-methyl-3-phenylquinolinium salt
QuaternizationAlkylating agent (e.g., (CH₃)₂SO₄), Heat1-Methyl-2,7-dichloro-8-methyl-3-phenylquinolinium methylsulfate

Modifications at the Chlorine Positions via Cross-Coupling Reactions

The two chlorine atoms at the C-2 and C-7 positions of the quinoline ring serve as excellent handles for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

The regioselectivity of these reactions is a crucial aspect. In di- or polyhalogenated quinolines and related heterocycles, the reactivity of the halogen atoms is influenced by their electronic environment. For 2,4-dichloroquinoline, the chlorine at the C-2 position is generally more reactive towards nucleophilic substitution and some cross-coupling reactions due to the adjacent electron-withdrawing nitrogen atom. researchgate.net In the case of 2,4,7-trichloroquinazoline, the order of reactivity for Suzuki coupling has been established as C-4 > C-2 > C-7. acs.org Based on these precedents, it is reasonable to predict that the C-2 chlorine in this compound would be more susceptible to substitution than the C-7 chlorine. This differential reactivity would allow for sequential and regioselective functionalization.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling with boronic acids or their esters. This is a versatile method for creating biaryl structures.

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds by coupling with alkenes, leading to the synthesis of substituted styrenyl or other vinyl-substituted quinolines. asianpubs.orgresearchgate.netnih.gov

Sonogashira Coupling: This coupling with terminal alkynes provides a straightforward route to alkynyl-substituted quinolines, which are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.netacs.org

Buchwald-Hartwig Amination: This reaction facilitates the introduction of primary or secondary amines, leading to the synthesis of amino-substituted quinolines, which are common motifs in pharmacologically active compounds. acs.org

Cross-Coupling ReactionCoupling PartnerCatalyst/Ligand System (Typical)Expected Product at C-2
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)7-Chloro-8-methyl-2,3-diphenylquinoline
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)7-Chloro-8-methyl-3-phenyl-2-styrylquinoline
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-(Alkynyl)-7-chloro-8-methyl-3-phenylquinoline
Buchwald-HartwigAminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)N-Substituted-7-chloro-8-methyl-3-phenylquinolin-2-amine

Substitution Reactions and Derivatization on the Phenyl Ring

The phenyl group at the C-3 position is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. The quinoline ring, being electron-withdrawing, is expected to deactivate the attached phenyl ring towards EAS and act as a meta-director. However, the substitution pattern can also be influenced by the reaction conditions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group, primarily at the meta-position of the phenyl ring.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using the corresponding halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). acs.org The substitution is anticipated to occur at the meta-position.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group, again expected at the meta-position of the phenyl ring. asianpubs.orgacs.org

Friedel-Crafts Alkylation and Acylation: These reactions are generally challenging on systems containing a basic nitrogen atom like quinoline, as the Lewis acid catalyst can be deactivated by coordination with the nitrogen. rsc.org However, if the reaction were to proceed on the C-3 phenyl ring, it would likely require harsh conditions and would be expected to yield the meta-substituted product. rsc.orgacs.org

Electrophilic SubstitutionReagents and ConditionsExpected Major Product
NitrationHNO₃, H₂SO₄2,7-Dichloro-8-methyl-3-(3-nitrophenyl)quinoline
BrominationBr₂, FeBr₃3-(3-Bromophenyl)-2,7-dichloro-8-methylquinoline
SulfonationFuming H₂SO₄3-(2,7-Dichloro-8-methylquinolin-3-yl)benzenesulfonic acid
Friedel-Crafts AcylationAcyl chloride, AlCl₃1-(3-(2,7-Dichloro-8-methylquinolin-3-yl)phenyl)ethan-1-one

Introduction of Additional Heterocyclic Moieties and Complex Structures

The reactive chlorine atoms on the this compound backbone can be utilized to construct fused heterocyclic systems. This is typically achieved by reacting the dichloroquinoline with bifunctional nucleophiles, where a sequential or one-pot reaction leads to the formation of a new ring.

Synthesis of Triazoloquinolines: The reaction of chloroquinolines with hydrazine (B178648) or substituted hydrazines can lead to the formation of triazolo-fused quinolines. For instance, displacement of the C-2 chlorine with hydrazine followed by intramolecular cyclization could potentially yield a triazolo[4,3-a]quinoline system. The reaction with sodium azide (B81097) can lead to the formation of tetrazoloquinolines. acs.orgrsc.orgresearchgate.net

Synthesis of Oxazolo- and Thiazoloquinolines: Reaction with 2-aminophenols or 2-aminothiophenols could lead to the formation of oxazolo- or thiazolo[4,5-b]quinolines, respectively. The reaction would likely proceed via initial nucleophilic substitution at the more reactive C-2 position, followed by intramolecular cyclization and dehydration or dehydrogenation.

Other Fused Systems: A variety of other heterocyclic rings could potentially be annulated to the quinoline core using appropriate binucleophiles. For example, reaction with ethylenediamine (B42938) could lead to the formation of a fused pyrazinoquinoline system.

Fused HeterocycleReagentPotential Fused System
TriazoloquinolineHydrazine hydrateTriazolo[4,3-a]quinolinium derivative
TetrazoloquinolineSodium azideTetrazolo[1,5-a]quinoline derivative
Oxazoloquinoline2-AminophenolOxazolo[4,5-b]quinoline derivative
Thiazoloquinoline2-AminothiophenolThiazolo[4,5-b]quinoline derivative

Stereoselective Synthesis of Chiral Analogues (if applicable)

The structure of this compound is achiral. However, chiral analogues could potentially be synthesized through several strategies, although no direct examples are currently reported in the literature for this specific compound.

Atropisomerism: The introduction of bulky substituents at the ortho-positions of the C-3 phenyl ring and/or at the C-2 and C-4 positions of the quinoline ring could hinder the free rotation around the C-C single bond connecting the two rings. If the rotational barrier is sufficiently high, this could lead to the existence of stable, separable atropisomers. The enantioselective synthesis of such atropisomeric quinolines has been a subject of recent research. rsc.orgrsc.org

Introduction of a Chiral Center: A chiral center could be introduced into the molecule through various synthetic modifications. For example, stereoselective reduction of a hypothetical precursor containing a double bond in a side chain, or the enantioselective functionalization of the C-8 methyl group could generate a chiral center. Another approach involves the use of a chiral derivatizing agent to create diastereomers that can be separated, followed by the removal of the chiral auxiliary. researchgate.netasianpubs.org

Asymmetric Catalysis: Modern synthetic methods, such as asymmetric hydrogenation of the quinoline ring using chiral catalysts, can produce chiral dihydro- and tetrahydroquinoline derivatives. acs.org While this would alter the core aromatic structure of the parent compound, it represents a viable route to chiral analogues with saturated or partially saturated heterocyclic rings.

Strategy for ChiralityDescriptionPotential Chiral Analogue
AtropisomerismIntroduction of bulky groups to restrict rotation around the C3-phenyl bond.Axially chiral 2,7-dichloro-8-methyl-3-(ortho-substituted phenyl)quinoline
Chiral Derivatizing AgentReaction with a chiral auxiliary to form separable diastereomers.Diastereomeric derivatives at C-2 or C-7
Asymmetric HydrogenationUse of a chiral catalyst to stereoselectively reduce the quinoline ring.Chiral 2,7-dichloro-8-methyl-3-phenyl-1,2,3,4-tetrahydroquinoline

Future Directions and Research Perspectives for 2,7 Dichloro 8 Methyl 3 Phenylquinoline

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of polysubstituted quinolines remains a focal point of organic chemistry. acs.org While classical methods such as the Skraup and Doebner-von Miller reactions are well-established, future research for a molecule like 2,7-Dichloro-8-methyl-3-phenylquinoline will likely focus on more sustainable and efficient strategies. Modern synthetic chemistry emphasizes atom economy, energy efficiency, and the reduction of hazardous waste, principles which can be applied to the production of this target compound. rsc.org

Future advancements are expected to move beyond traditional, often harsh, reaction conditions. Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound-promoted reactions have shown great promise in accelerating the synthesis of quinoline (B57606) derivatives, often leading to higher yields and cleaner reactions. mdpi.comsemanticscholar.org For instance, a microwave-assisted Friedländer condensation could be a viable and efficient route. mdpi.com Another promising frontier is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinolines in a single, convergent step, enhancing efficiency and reducing waste. rsc.org Furthermore, the development of metal-free catalytic systems, perhaps using Brønsted acids, represents a sustainable alternative to traditional metal-catalyzed processes for accessing complex quinoline frameworks. acs.org

Synthetic MethodologyDescriptionPotential Advantages for Target CompoundReference
Microwave-Assisted Synthesis (MAOS)Utilizes microwave irradiation to rapidly heat reactions, often reducing reaction times from hours to minutes.Increased reaction rates, higher yields, and improved purity. Applicable to classic quinoline syntheses like the Friedländer condensation. mdpi.com
Multicomponent Reactions (MCRs)Three or more reactants combine in a single pot to form a product that contains portions of all starting materials.High atom and step economy, operational simplicity, and rapid generation of molecular diversity. rsc.org
Ultrasound-Assisted SynthesisEmploys ultrasonic waves to induce cavitation, which enhances mass transfer and accelerates chemical reactions.Improved yields and shorter reaction times, demonstrated for synthesis of other chloroquinoline derivatives. semanticscholar.org
Metal-Free CatalysisUses organic molecules (e.g., Brønsted acids) as catalysts instead of transition metals to promote cyclization.Avoids toxic and expensive metal catalysts, leading to more environmentally benign processes. acs.org

Discovery of Novel Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely dictated by its substituents. The two chlorine atoms at the C2 and C7 positions are prime sites for nucleophilic substitution and, more significantly, for transition-metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for creating novel analogues.

A major avenue for future research will be the selective functionalization of the C-Cl bonds. The Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds, could be employed to replace the chlorine atoms with various aryl or vinyl groups. organic-chemistry.orglibretexts.org Studies on related dichloro-heteroaromatics, such as 2,7-dichloro-1,8-naphthyridine, have demonstrated the feasibility of sequential or selective cross-coupling, allowing for the synthesis of unsymmetrically substituted derivatives. researchgate.netresearchgate.net Similarly, the Buchwald-Hartwig amination could be used to introduce diverse amine functionalities, a common strategy in medicinal chemistry. cardiff.ac.uk The differential reactivity of the C2 and C7 positions could be exploited to achieve regioselective transformations, providing a toolbox for late-stage functionalization. Beyond the chloro groups, the quinoline core itself can undergo transformations such as oxidation to the corresponding N-oxide or reduction to a tetrahydroquinoline, further expanding the molecular diversity accessible from this scaffold. acs.org

Reaction TypeReactive SitePotential OutcomeReference
Suzuki-Miyaura CouplingC2-Cl and C7-ClIntroduction of new aryl, heteroaryl, or vinyl groups, enabling the synthesis of complex biaryl systems. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig AminationC2-Cl and C7-ClFormation of C-N bonds to introduce a wide range of primary or secondary amines. cardiff.ac.uk
Nucleophilic Aromatic Substitution (SNAr)C2-Cl and C7-ClSubstitution with alkoxides, thiolates, or other nucleophiles to introduce new functional groups.
N-OxidationQuinoline NitrogenFormation of the corresponding quinoline N-oxide, which can alter the electronic properties and reactivity of the ring system. acs.org
Catalytic HydrogenationQuinoline Core (Pyridine Ring)Reduction to form the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative, introducing a non-aromatic, saturated heterocyclic core. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. researchgate.net For a scaffold like this compound, these computational tools offer powerful methods for navigating its vast derivative chemical space and prioritizing compounds for synthesis.

Deeper Elucidation of Molecular Interaction Mechanisms through Advanced Biophysical Techniques

Given the prevalence of quinoline derivatives in medicinal chemistry, understanding how a compound like this compound interacts with biological macromolecules is crucial for any potential therapeutic development. uconn.edu Future research must therefore involve the use of advanced biophysical techniques to characterize these interactions at a molecular level.

A suite of powerful methods is available to quantify binding events. Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can measure the kinetics (association and dissociation rates) and affinity of the compound binding to a target protein immobilized on a sensor surface. researchgate.net Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event in solution, measuring affinity, stoichiometry, and enthalpy. researchgate.net For more detailed structural insights, Nuclear Magnetic Resonance (NMR) spectroscopy can identify the specific atoms involved in the interaction, while X-ray crystallography could potentially solve the three-dimensional structure of the compound bound to its target. These methods, used in concert, provide a comprehensive picture of the molecular recognition process, which is essential for rational drug design and mechanism-of-action studies.

TechniqueInformation ObtainedApplication to Target CompoundReference
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff) and affinity (KD) in real-time.To quantify the binding strength and residence time of the compound with a purified target protein. researchgate.net
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.To obtain a complete thermodynamic signature of the interaction in solution, revealing the driving forces of binding. researchgate.net
MicroScale Thermophoresis (MST)Binding affinity (KD) in solution, using minimal sample.To rapidly screen for interactions and determine binding affinities against a range of potential biological targets. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural information on the binding site and conformational changes upon binding.To map the binding interface on the target protein and understand the structural basis of the interaction. mdpi.com
X-ray CrystallographyHigh-resolution 3D structure of the compound-target complex.To visualize the precise binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). researchgate.net

Exploration of Non-Biological Applications (e.g., as Fluorescent Probes, Organic Semiconductors)

Beyond biological applications, the unique electronic properties of the quinoline ring make its derivatives attractive candidates for materials science. researchgate.net The fused aromatic system of this compound suggests potential for use in optoelectronic applications.

One area of exploration is the development of fluorescent probes. Quinoline-based molecules have been successfully designed as sensors for detecting metal ions, with their fluorescence properties changing upon coordination. researchgate.net The specific substitution pattern on this compound could be tuned to create selective probes for environmental or industrial monitoring.

A particularly promising future direction is in the field of organic electronics. Quinoline derivatives are known to behave as p-type organic semiconductors and have been investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netyoutube.com The performance of an organic semiconductor is highly dependent on its molecular structure, which influences charge carrier mobility and energy levels (HOMO/LUMO). The phenyl and dichloro substituents on the target compound are expected to significantly modulate these electronic properties. Future research could involve synthesizing and characterizing the material's performance in thin-film transistors or as an emissive or electron-transporting layer in OLED devices, contributing to the development of next-generation flexible displays and lighting. nih.gov


Conclusion

Summary of Key Academic Research Findings on 2,7-Dichloro-8-methyl-3-phenylquinoline

Direct and extensive academic research focused solely on this compound is limited in publicly accessible literature. The compound is indexed in chemical databases such as PubChem with the identifier CID 39346013, confirming its structural identity and basic molecular formula, C16H11Cl2N nih.gov. However, detailed experimental studies on its synthesis, reactivity, and biological activity are not widely reported.

Therefore, a summary of its specific research findings must be contextualized through the lens of its constituent chemical functionalities and by drawing parallels with closely related, well-studied quinoline (B57606) derivatives. Research on functionalized quinolines has established that the introduction of various substituents to the quinoline scaffold significantly influences their chemical and biological properties researchgate.netnih.govnih.gov. For instance, the presence and position of halogen atoms, alkyl groups, and aryl moieties can drastically alter the electronic distribution, steric profile, and potential for intermolecular interactions of the quinoline ring system nih.govacs.org.

Studies on dichlorinated quinolines have often focused on their utility as intermediates in the synthesis of more complex molecules, including those with therapeutic potential nih.govmdpi.comcardiff.ac.uk. Similarly, phenyl-substituted quinolines are a subject of interest due to the extended conjugation and steric bulk they introduce, which can be pivotal for applications in materials science and medicinal chemistry researchgate.net. Methyl-substituted quinolines have also been studied to understand the electronic and steric effects of alkyl groups on the quinoline system aanda.org.

While a dedicated body of research on this compound is yet to be established, the existing knowledge on related compounds provides a strong foundation for predicting its chemical behavior and potential areas of interest.

Broader Significance of the Chemical Compound within Heterocyclic and Organic Chemistry

The significance of this compound in the broader context of chemistry stems from its identity as a polysubstituted quinoline. The quinoline scaffold itself is a privileged structure in medicinal chemistry and materials science researchgate.netnih.gov.

In Heterocyclic Chemistry:

Synthetic Building Block: Dichloro-substituted quinolines serve as versatile precursors. The chlorine atoms at positions 2 and 7 are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This makes compounds like this compound potential platforms for the synthesis of a library of new quinoline derivatives.

Study of Structure-Activity Relationships (SAR): The specific substitution pattern—a phenyl group at position 3, a methyl group at position 8, and chlorine atoms at positions 2 and 7—provides a unique electronic and steric environment. The study of such molecules contributes to a deeper understanding of how substituent placement affects the reactivity and properties of the quinoline nucleus nih.gov. For example, the electron-withdrawing nature of the chlorine atoms would decrease the basicity of the quinoline nitrogen, while the phenyl and methyl groups would introduce steric hindrance and lipophilicity.

In Organic Chemistry:

Exploration of Reaction Methodologies: The synthesis of such a polysubstituted quinoline would likely involve multi-step reaction sequences or the development of novel catalytic methods. This drives innovation in synthetic organic chemistry, particularly in the areas of C-C and C-N bond formation.

Physicochemical Properties: The combination of a planar aromatic system with bulky and electron-modifying substituents suggests that this compound could possess interesting photophysical or electronic properties, making it a candidate for investigation in materials science.

The table below summarizes the key structural features and their general significance in organic chemistry.

FeatureSubstituentPosition(s)General Significance in Organic Chemistry
Core StructureQuinoline-Aromatic, heterocyclic, weakly basic. A common scaffold in bioactive molecules and functional materials.
HalogenationDichloro2 and 7Electron-withdrawing, increases lipophilicity, potential sites for nucleophilic substitution, can influence molecular packing in the solid state.
AlkylationMethyl8Electron-donating (by hyperconjugation), provides steric bulk, can influence solubility and metabolic stability.
ArylationPhenyl3Extends π-conjugation, increases steric hindrance and lipophilicity, can participate in π-stacking interactions.

Outlook on Future Fundamental Research and Potential Academic Contributions

The lack of extensive specific research on this compound presents a number of opportunities for future academic investigation.

Future Fundamental Research:

Development of Efficient Synthetic Routes: A primary area for future research would be the development and optimization of a high-yield, scalable synthesis for this compound. This could involve exploring various classical quinoline syntheses (like the Friedländer or Combes reactions) adapted for the specific precursors, or the application of modern cross-coupling methodologies.

Full Spectroscopic and Structural Characterization: A comprehensive characterization using techniques such as 1H and 13C NMR, mass spectrometry, IR, and UV-Vis spectroscopy would provide foundational data. Single-crystal X-ray diffraction would offer definitive structural information, revealing bond lengths, bond angles, and intermolecular packing. Spectroscopic studies on quinoline derivatives have shown that substituents significantly impact their electronic structure nih.govresearchgate.net.

Investigation of Chemical Reactivity: A systematic study of the reactivity of the chloro-substituents towards various nucleophiles would be valuable. This would establish its utility as a synthetic intermediate. The relative reactivity of the C2-Cl versus the C7-Cl would be of particular academic interest.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to predict the molecule's electronic properties, orbital energies (HOMO-LUMO), and reactivity, complementing experimental findings.

Potential Academic Contributions:

New Chemical Space: The synthesis and characterization of this compound and its derivatives would expand the known chemical space of functionalized quinolines.

Contribution to SAR Models: Data on the biological or material properties of this compound could be valuable for developing more accurate structure-activity relationship models for quinoline-based compounds.

Development of Novel Bioactive Agents or Materials: Given the prevalence of polychlorinated and phenyl-substituted aromatics in various applications, this compound could be screened for a range of biological activities (e.g., antimicrobial, anticancer) or for its potential use in organic electronics. Polychlorinated biphenyls, for example, have been extensively studied for their environmental and health impacts due to their stability and bioaccumulation nih.govnih.govmdpi.comuiowa.edu. While structurally different, the study of polychlorinated heterocycles like this quinoline could contribute to a broader understanding of such compounds.

The following table outlines potential areas of future research and their academic significance.

Research AreaDescriptionPotential Academic Contribution
Synthetic Chemistry Development of novel and efficient synthetic pathways to this compound.Advancements in synthetic methodologies for polysubstituted heterocycles.
Physical Organic Chemistry Detailed spectroscopic, crystallographic, and computational analysis of its structure and electronic properties.Deeper understanding of substituent effects on the quinoline core.
Medicinal Chemistry Screening for various biological activities and use as a scaffold for new therapeutic agents.Identification of new lead compounds for drug discovery.
Materials Science Investigation of its photophysical and electronic properties for potential applications in organic electronics or as a sensor.Discovery of new functional organic materials.

Q & A

Q. What are the common synthetic routes for 2,7-Dichloro-8-methyl-3-phenylquinoline, and what starting materials are typically employed?

The synthesis often begins with halogenated quinoline precursors. For example, 7-chloroquinoline derivatives can undergo formylation at the 3-position using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to introduce aldehyde groups, followed by condensation with phenyl-containing nucleophiles . Alternative routes involve Claisen-Schmidt condensation, where formylquinolines react with ketones under basic conditions to form α,β-unsaturated ketones, which are then cyclized . Key starting materials include 7-chloroquinoline derivatives, aryl aldehydes, and hydrazine hydrate for functional group modifications. Purification typically involves column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and detecting regioisomers. For example, aromatic proton splitting patterns distinguish between chlorine and methyl groups on the quinoline ring.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for determining crystal structures, resolving ambiguities in stereochemistry, and confirming substituent orientation. Planarity of the quinoline ring and dihedral angles between substituents are key metrics .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Q. How can researchers differentiate between regioisomers or structural analogs during synthesis?

Regioisomers (e.g., 3-phenyl vs. 4-phenyl substitution) are distinguished via NOESY NMR to identify spatial proximity of substituents. Additionally, X-ray diffraction provides unambiguous assignment of substitution patterns. Computational tools like DFT calculations predict stability and electronic properties of isomers, aiding in identification .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing the phenyl group at the 3-position?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for phenyl group introduction.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) can efficiently attach aryl groups to halogenated quinolines, though competing side reactions (e.g., dehalogenation) require careful control of Pd loading and temperature .
  • Microwave-assisted Synthesis : Reduces reaction time and improves yields for condensation steps by enhancing energy transfer .

Q. How should researchers address contradictory results in biological activity assays for derivatives?

  • Assay Validation : Ensure consistency in cell lines, assay protocols (e.g., ATP levels for cytotoxicity), and compound purity (HPLC ≥95%).
  • Structural Confirmation : Re-examine NMR and crystallographic data to rule out impurities or degradation products.
  • SAR Studies : Compare activity across analogs (e.g., 7-fluoro vs. 7-chloro derivatives) to identify substituent-specific trends. For example, methyl groups at the 8-position may enhance membrane permeability, altering apparent IC₅₀ values .

Q. What computational methods predict interaction mechanisms between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with targets like kinase enzymes. Focus on halogen-bond interactions (Cl···O/N) and π-π stacking with phenyl groups.
  • MD Simulations : GROMACS or AMBER simulate dynamic interactions over time, assessing stability of ligand-target complexes.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity to guide derivative design .

Q. Notes for Methodological Rigor

  • Always cross-validate synthetic routes with multiple characterization techniques.
  • For biological studies, include positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays across independent batches.
  • When using computational tools, calibrate force fields against crystallographic data to improve prediction accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dichloro-8-methyl-3-phenylquinoline
Reactant of Route 2
Reactant of Route 2
2,7-Dichloro-8-methyl-3-phenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.